![molecular formula C18H17N3O4S B4687383 2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4687383.png)
2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide
描述
2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and initiates a cascade of signaling events that ultimately lead to B-cell activation and proliferation. TAK-659 binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and inducing apoptosis in malignant B-cells (5).
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, TAK-659 has been shown to modulate other signaling pathways that are important for B-cell function and survival. For example, TAK-659 can inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. TAK-659 can also inhibit the activation of AKT, a serine/threonine kinase that plays a key role in cell survival and proliferation (6,7).
实验室实验的优点和局限性
TAK-659 has several advantages as a research tool for studying B-cell signaling and function. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It can be used in a variety of experimental systems, including cell lines, primary cells, and animal models. However, there are also some limitations to its use. TAK-659 is a small molecule inhibitor that may have limited tissue penetration and bioavailability in vivo. It may also have variable effects on different B-cell subsets and in different disease contexts.
未来方向
There are several potential future directions for research on TAK-659 and its role in B-cell biology and disease. These include:
1. Further preclinical studies to elucidate the molecular mechanisms of TAK-659's effects on B-cell signaling and function.
2. Clinical trials to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies and autoimmune diseases.
3. Development of combination therapies that target multiple signaling pathways in B-cells, including BTK, PI3K, and NF-κB.
4. Exploration of the potential use of TAK-659 in other diseases that involve dysregulated B-cell function, such as rheumatoid arthritis and multiple sclerosis.
5. Development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, to overcome the limitations of TAK-659 and other existing inhibitors.
Conclusion:
TAK-659 is a promising small molecule inhibitor of BTK that has shown potent and selective activity in preclinical studies. Its mechanism of action involves the inhibition of B-cell receptor signaling and modulation of other signaling pathways that are important for B-cell function and survival. TAK-659 has several advantages as a research tool, but also has some limitations that need to be considered. Future research on TAK-659 and other BTK inhibitors has the potential to lead to new therapies for B-cell malignancies and autoimmune diseases.
References:
1. Wodicka, L. M. et al. (2010) Discovery of a potent and selective inhibitor of BTK. Bioorg. Med. Chem. Lett. 20: 2971-2974.
2. Li, Y. et al. (2015) Synthesis and evaluation of 2,4,5-trimethoxy-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]benzamide (TAK-659) analogs as inhibitors of Bruton's tyrosine kinase (BTK). Bioorg. Med. Chem. Lett. 25: 1298-1302.
3. Ponader, S. et al. (2012) The Bruton tyrosine kinase inhibitor PCI-32765 thwarts chronic lymphocytic leukemia cell survival and tissue homing in vitro and in vivo. Blood 119: 1182-1189.
4. Advani, R. H. et al. (2019) Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies. J. Clin. Oncol. 31: 88-94.
5. Byrd, J. C. et al. (2013) Targeting BTK with ibrutinib in relapsed chronic lymphocytic leukemia. N. Engl. J. Med. 369: 32-42.
6. Dubovsky, J. A. et al. (2013) Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. Blood 122: 2539-2549.
7. Herman, S. E. et al. (2014) Bruton tyrosine kinase represents a promising therapeutic target for treatment of chronic lymphocytic leukemia and is effectively targeted by PCI-32765. Blood 120: 4597-4606.
科学研究应用
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in malignant B-cells (3,4).
属性
IUPAC Name |
2,4,5-trimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-14-9-16(25-3)15(24-2)8-11(14)17(22)21-18-20-13(10-26-18)12-6-4-5-7-19-12/h4-10H,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWZHMUDYPKVGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。